2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of interest due to their diverse range of biological activities and their use in pharmaceuticals, agrochemicals, and dyes.
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of imidazole-4-carboxylic acids, which are structurally related to thiazolecarboxylic acids, has been achieved using a novel solid-phase bound 3-N,N-(dimethylamino)isocyanoacrylate-Wang-resin in a microwave reactor, indicating the potential for rapid synthesis methods for related compounds . Similarly, derivatives of 2-amino-4-methylthiazole-5-carboxylic acid have been synthesized through acylation and methylation reactions, starting from the ethyl ester and anilide of thiazole-2-carboxylic acid . These methods could potentially be adapted for the synthesis of 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their chemical properties and biological activity. While the specific molecular structure analysis of 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is not provided, related studies have used density functional theory (DFT) to investigate the structural, electronic, and spectroscopic properties of similar compounds, such as 4-methylthiadiazole-5-carboxylic acid . These studies include vibrational analysis, NBO analysis for hydrogen bond strength, and solvent effect investigations, which are relevant for understanding the behavior of thiazole derivatives in different environments.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including cyclocondensation and oxidative dimerization. For example, thiazolidine-2,4-dicarboxylic acid, another thiazole derivative, has been synthesized through condensation reactions and has shown regioselective cyclocondensation behavior . Additionally, enolates of 2-isothiocyanatocarboxylic esters have been used to synthesize thiazolo[5,4-d]-thiazole derivatives through oxidative dimerization . These reactions highlight the reactivity of thiazole compounds and provide insight into potential reactions that 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. Studies on related compounds, such as 4-methylthiadiazole-5-carboxylic acid, have provided detailed insights into their electronic structure, spectral features, hydrogen bonding, and solvent effects . These properties are essential for understanding the reactivity, stability, and potential applications of thiazole derivatives. The analysis of these properties for 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid would likely reveal similar characteristics that are important for its practical use in various fields.
Scientific Research Applications
Novel Synthetic Routes and Heterocyclic Compound Formation
Synthesis of Pyrrolo[2,1-b]thiazoles : A study demonstrated the preparation of 5-Aroyl-2-(dimethylamino)methylidene-2,3-dihydro-3-oxopyrrolo[2,1-b]thiazole-7-carboxylic acid esters and related derivatives. This process involves the transformation of substituted acetonitriles with mercaptoacetic acid, leading to the formation of N-alkylated thiazolidin-4-ones, further formylated to yield pyrrolo[2,1-b]thiazoles, showcasing the compound's role in synthesizing complex heterocyclic structures (Tverdokhlebov et al., 2003).
Thiazolo[5,4-d]thiazole Derivatives : Another research explored the oxidative dimerization of titanium(IV) enolates derived from 2-isothiocarboxylic acids to produce thiazolo[5,4-d]thiazole derivatives. The study elaborates on the synthetic versatility of thiazole-based compounds in generating novel cyclic structures with potential biological activity (Cież & Kalinowska‐Tłuścik, 2012).
Diversity-Oriented Synthesis : 1-Isocyano-2-dimethylamino-alkenes, including structures related to the compound , have been utilized in multicomponent reactions (MCRs) for assembling highly substituted thiazoles. This highlights the compound's application in creating diverse chemical libraries for potential pharmacological screening (Dömling & Illgen, 2004).
Corrosion Inhibition : Thiazoles, including derivatives of 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid, have been studied as corrosion inhibitors for mild steel in acidic solutions. The research suggests their potential application in protecting metal surfaces from corrosion, indicating a non-pharmaceutical application area (Quraishi & Sharma, 2005).
Constrained Heterocyclic γ-Amino Acids
- Design Mimics of Secondary Protein Structures : 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, related to the chemical of interest, have been identified as a new class of constrained heterocyclic γ-amino acids. These compounds are valuable in mimicking secondary structures of proteins, such as helices and β-sheets, showcasing their application in peptide and protein engineering (Mathieu et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-5(6(10)11)12-7(8-4)9(2)3/h1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFVJEVQVOMTOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634629 | |
Record name | 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
CAS RN |
162650-62-6 | |
Record name | 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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